molecular formula C28H24Cl4N6O4 B13776643 N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] CAS No. 74620-20-5

N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]

Cat. No.: B13776643
CAS No.: 74620-20-5
M. Wt: 650.3 g/mol
InChI Key: AGWFOGQTVYBHTM-UHFFFAOYSA-N
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Description

N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes azo groups and dichlorophenyl rings, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2,4-dichloroaniline, followed by coupling with acetoacetanilide to form the azo compound.

    Coupling Reaction: The azo compound is then coupled with 2,5-dimethyl-1,4-phenylenediamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The dichlorophenyl rings can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes and pathways. The dichlorophenyl rings may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’- (2,5-Dimethyl-1,4-phenylene)bis (3-oxobutanamide)
  • 2,5-Dimethyl-1,4-phenylenediamine
  • N,N-Diethyl-1,4-phenylenediammonium sulfate

Uniqueness

N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] is unique due to its combination of azo groups and dichlorophenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications such as advanced material synthesis and targeted biological research.

Properties

CAS No.

74620-20-5

Molecular Formula

C28H24Cl4N6O4

Molecular Weight

650.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-2,5-dimethylphenyl]-3-oxobutanamide

InChI

InChI=1S/C28H24Cl4N6O4/c1-13-9-24(34-28(42)26(16(4)40)38-36-22-8-6-18(30)12-20(22)32)14(2)10-23(13)33-27(41)25(15(3)39)37-35-21-7-5-17(29)11-19(21)31/h5-12,25-26H,1-4H3,(H,33,41)(H,34,42)

InChI Key

AGWFOGQTVYBHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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